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Compound of Interest

Compound Name: 2-Methylpiperidine hydrochloride

CAS No.: 5119-88-0

Cat. No.: B1252380 Get Quote

Executive Summary & Strategic Importance
2-Methylpiperidine Hydrochloride (2-MP[1][2]·HCl) is a critical C6-homologated piperidine

scaffold used to introduce conformational constraints and lipophilicity into pharmaceutical

actives. In drug design, the introduction of a methyl group at the C2 position of the piperidine

ring—often referred to as a "Magic Methyl" modification—can significantly alter the pKa

(approx. 10.6 for the free base), metabolic stability, and receptor selectivity of the final API.

While historically associated with the synthesis of agrochemicals (e.g., Piperalin) and rubber

accelerators, its modern pharmaceutical relevance lies in its role as a chiral synthon.

Enantiopure (R)- or (S)-2-methylpiperidine moieties are increasingly utilized in the development

of NK1 receptor antagonists, Substance P inhibitors, and novel local anesthetic analogs to

break symmetry and enhance binding affinity.[1]

Key Technical Challenges:

Hygroscopicity: The HCl salt is prone to clumping, affecting stoichiometry in precise coupling

reactions.[1]

Stereochemistry: Commercial supplies are often racemic.[1][3] High-value APIs require

resolution or asymmetric synthesis.[1]
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Nucleophilicity: The steric hindrance at C2 reduces the nucleophilicity of the nitrogen

compared to unsubstituted piperidine, requiring optimized coupling conditions.

Chemical Properties & Handling Specifications
Property Specification Application Note

CAS Number 5119-88-0 (HCl Salt) 109-05-7 (Free Base)

Molecular Weight 135.64 g/mol
Account for HCl mass in

stoichiometry.[1]

Appearance
White to off-white crystalline

solid

Highly hygroscopic; store

under N₂.[1]

Solubility Water, Methanol, Ethanol
Poor solubility in non-polar

ethers (MTBE).

pKa (Free Base) ~10.6
Requires strong inorganic

base for free-basing.[1]

Melting Point 208–212 °C (sublimes)
Stable up to 150 °C; avoid

prolonged high heat.[1]

Safety Advisory: The free base (liberated in situ) is a flammable liquid and a severe skin/eye

irritant.[1] The HCl salt is a respiratory irritant.[1] All operations involving base neutralization

must be performed in a fume hood.[1]

Process Workflow: From Salt to Chiral Synthon
The utilization of 2-Methylpiperidine HCl typically follows a three-stage workflow: Neutralization

(Free-basing), Chiral Resolution (if enantiopurity is required), and N-Functionalization.[1]
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Figure 1: Operational workflow for processing 2-Methylpiperidine HCl into pharmaceutical

intermediates.

Detailed Experimental Protocols
Protocol A: Quantitative Free-Basing (Critical Pre-step)
Most N-alkylation or acylation reactions fail or proceed sluggishly if the HCl salt is used directly

with weak organic bases (like TEA) due to salt aggregation.[1] A biphasic neutralization is

recommended.[1]

Reagents:

2-Methylpiperidine HCl (10.0 g, 73.7 mmol)

Sodium Hydroxide (50% w/w aq.[1] solution, 15 mL)

Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

Procedure:
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Dissolution: Dissolve 10.0 g of 2-Methylpiperidine HCl in 20 mL of deionized water. The

solution will be slightly acidic (pH ~4-5).[1]

Basification: Cool the solution to 0–5 °C. Slowly add 50% NaOH solution dropwise with

vigorous stirring until pH > 12. Note: The free amine will separate as an oily top layer.

Extraction: Extract the aqueous mixture with DCM (3 x 30 mL).

Scientist Tip: 2-Methylpiperidine is moderately water-soluble.[1] Saturation of the aqueous

phase with NaCl (salting out) significantly improves recovery yield.

Drying: Dry the combined organic layers over anhydrous MgSO₄ (not Na₂SO₄, as MgSO₄ is

more efficient for amines).[1]

Concentration: Carefully concentrate under reduced pressure (keep bath < 40 °C, as the free

base is volatile).

Yield Check: Expected recovery > 95% (approx. 7.0 g oil).[1]

Protocol B: Chiral Resolution via Tartrate Salt
For APIs requiring the (R)-enantiomer (often the bioactive isomer in specific neurokinin

antagonists), resolution with L-(+)-Tartaric acid is the industry standard.

Mechanism: Formation of diastereomeric salts: (R)-amine[1]·L-tartrate (less soluble) vs. (S)-

amine[1]·L-tartrate (more soluble).[1]

Procedure:

Salt Formation: Dissolve racemic 2-methylpiperidine (free base, 100 mmol) in Ethanol (50

mL).

Acid Addition: Add a hot solution of L-(+)-Tartaric acid (100 mmol) in Ethanol (100 mL) /

Water (5 mL).

Crystallization: Heat to reflux until clear, then allow to cool slowly to Room Temperature (RT)

over 4 hours. Stir at RT for an additional 2 hours.[1]
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Filtration: Filter the white precipitate.[1][4] This is the (R)-2-methylpiperidine-L-tartrate

(enriched).

Recrystallization: Recrystallize the solid from Ethanol/Water (95:5) to upgrade enantiomeric

excess (ee) from ~80% to >98%.

Liberation: Treat the purified salt with 4M NaOH and extract (as in Protocol A) to obtain

(R)-2-methylpiperidine.

Protocol C: N-Alkylation (General API Synthesis)
Due to steric hindrance at the C2 position, N-alkylation of 2-methylpiperidine requires higher

temperatures than simple piperidine.[1]

Reaction: 2-Methylpiperidine + R-Br → N-Alkyl-2-Methylpiperidine[1]

Procedure:

Setup: In a pressure tube or reflux condenser, charge (R)-2-methylpiperidine (1.0 eq), Alkyl

Bromide (1.1 eq), and Potassium Carbonate (K₂CO₃, 2.5 eq).

Solvent: Use Acetonitrile (polar aprotic) or MEK (Methyl Ethyl Ketone).[1] Avoid DCM (too

low boiling).

Catalysis: Add 5 mol% Potassium Iodide (KI). The Finkelstein reaction in situ generates the

more reactive alkyl iodide, crucial for overcoming the steric bulk of the methyl group.

Reaction: Heat to 80 °C for 12–16 hours. Monitor by GC-MS.[1]

Workup: Filter inorganic salts, concentrate filtrate, and purify via flash chromatography (often

requiring basic alumina or amine-functionalized silica to prevent streaking).[1]

Quality Control & Impurity Profiling
When sourcing or synthesizing 2-Methylpiperidine HCl, the following impurities must be

monitored as they can poison downstream catalysts (e.g., Pd/C) or result in toxic byproducts.
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Impurity Origin
Detection Limit
(Spec)

Analytical Method

Pyridine / 2-Picoline

Incomplete

hydrogenation of

starting material

< 0.1%
GC-FID (Ret.[1] time

shift)

Piperidine
Demethylation or

impurity in feedstock
< 0.5% GC-MS

Enantiomers Inefficient resolution ee > 99.0%
Chiral HPLC

(Chiralpak AD-H)

Chiral HPLC Method:

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).[1]

Mobile Phase: Hexane : Isopropanol : Diethylamine (98 : 2 : 0.1).[1]

Flow Rate: 0.5 mL/min.

Detection: UV @ 210 nm (low absorption, high concentration required) or Refractive Index

(RI).

References & Authority
Resolution of 2-Methylpiperidine: Miyamoto, T., et al. "Synthesis and optical resolution of 2-

methylpiperazine and 2-methylpiperidine derivatives."[1] J. Med.[1] Chem.1990, 33, 1645.[1]

Chemical Properties: PubChem. "2-Methylpiperidine hydrochloride Compound Summary."

[1] National Library of Medicine.

Chiral Resolution Methodologies: BenchChem. "Protocol for Resolution of Methylpiperazine

and Piperidine Derivatives." Application Note 2025.

NK1 Antagonist Synthesis: Pfizer Inc.[1] "Synthesis of CP-99,994 and related piperidine

antagonists." Journal of Medicinal Chemistry. (Contextual reference for (S)-2-

methylpiperidine utility).
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Safety Data: SynQuest Labs. "Safety Data Sheet: (R)-2-Methylpiperidine."

Disclaimer: This guide is for research and development purposes only. All procedures should

be validated in-house before scaling to GMP production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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